![molecular formula C8H16CdI2O4 B14492139 Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane CAS No. 64888-26-2](/img/structure/B14492139.png)
Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane is a complex organic compound that features cadmium as its central element This compound is characterized by its unique structure, which includes multiple ethoxy and methoxy groups, as well as diiodomethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane typically involves the reaction of cadmium salts with organic ligands that contain ethoxy and methoxy groups. One common method is the reaction of cadmium chloride with 1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using cadmium nitrate or cadmium sulfate as starting materials. The process includes multiple purification steps to ensure the final product’s purity and stability. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into simpler cadmium-containing species.
Substitution: The diiodomethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include cadmium oxide, cadmium halides, and various organic by-products depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other cadmium-containing compounds and coordination complexes.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: The compound is used in the production of specialized materials, including semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane involves its interaction with molecular targets such as proteins and enzymes. The cadmium ion can bind to thiol groups in proteins, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cadmium chloride: A simpler cadmium compound used in various chemical reactions.
Cadmium sulfate: Another cadmium salt with applications in electroplating and as a precursor in chemical synthesis.
Cadmium oxide: A common oxidation product of cadmium compounds, used in pigments and as a catalyst.
Uniqueness
Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane is unique due to its complex structure and the presence of multiple functional groups
Propriétés
Numéro CAS |
64888-26-2 |
|---|---|
Formule moléculaire |
C8H16CdI2O4 |
Poids moléculaire |
542.43 g/mol |
Nom IUPAC |
cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane |
InChI |
InChI=1S/C8H16I2O4.Cd/c1-11-2-3-12-4-5-13-6-7-14-8(9)10;/h8H,2-7H2,1H3; |
Clé InChI |
CDHQUGVZMUVJPG-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(I)I.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


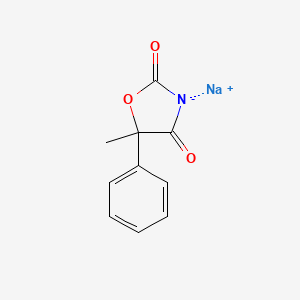
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
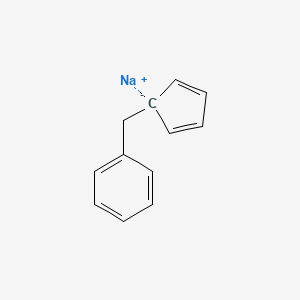
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)

![3-Methylidenebicyclo[4.2.2]deca-7,9-diene](/img/structure/B14492093.png)
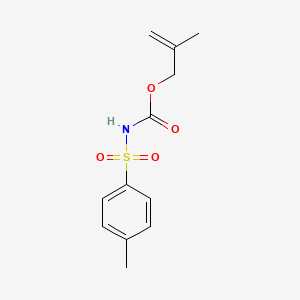

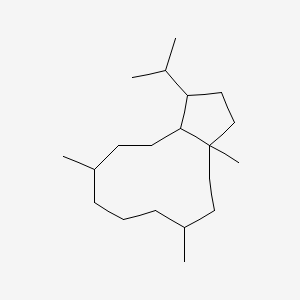
![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)
![Acetic acid, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]cyano-, ethyl ester](/img/structure/B14492110.png)
![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
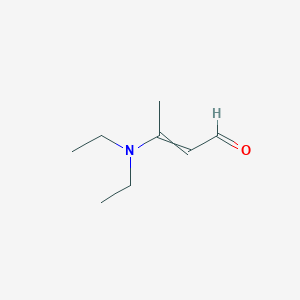
![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
